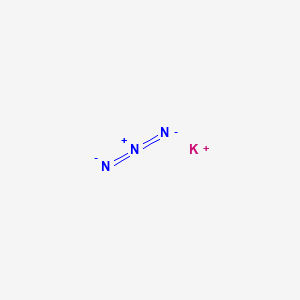

Potassium azide

描述

Potassium azide is an inorganic compound with the chemical formula KN₃. It appears as a white, water-soluble salt and is primarily used as a reagent in laboratories. This compound is known for its role as a nitrification inhibitor in soil and its ability to decompose into potassium metal and nitrogen gas upon heating or exposure to ultraviolet light .

准备方法

Synthetic Routes and Reaction Conditions: Potassium azide is typically prepared by treating potassium carbonate with hydrazoic acid, which is generated in situ. The reaction proceeds as follows: [ \text{K}_2\text{CO}_3 + 2\text{HN}_3 \rightarrow 2\text{KN}_3 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In contrast to the laboratory preparation, industrial production of this compound often involves the reaction of potassium amide with nitrous oxide. This method is analogous to the industrial preparation of sodium azide .

化学反应分析

Thermal Decomposition

Potassium azide decomposes upon heating to form potassium metal and nitrogen gas:

-

Decomposition Temperature : 355°C, higher than NaN₃ (275°C) but lower than RbN₃ (395°C) .

-

Mechanism : The reaction is explosive under rapid heating but proceeds controllably in a vacuum .

Table 1: Decomposition Temperatures of Alkali Metal Azides

| Compound | Decomposition Temperature (°C) |

|---|---|

| NaN₃ | 275 |

| KN₃ | 355 |

| RbN₃ | 395 |

| CsN₃ | 390 |

| Data from . |

Reaction with Acids

KN₃ reacts with strong acids (e.g., H₂SO₄) to release toxic hydrazoic acid (HN₃):

High-Pressure Reactions

Under high pressure (>20 GPa), KN₃ undergoes structural transitions to form nitrogen-rich polymers:

Table 2: High-Pressure Phases of KN₃

| Phase | Pressure (GPa) | Nitrogen Structure |

|---|---|---|

| KN₃ | Ambient | Linear N₃⁻ ions |

| K₂N₆ | >20 | Planar N₆ rings |

| K₉N₅₆ | >50 | Polymeric N₆⁴⁻ networks |

| Data from . |

Photolytic Decomposition

UV irradiation triggers decomposition similar to thermal pathways:

Reactions with Heavy Metals

KN₃ solutions react with heavy metals (e.g., Cu, Pb) to form shock-sensitive azides:

Role in Catalytic Processes

KN₃ participates in cross-coupling reactions as an azide donor:

科学研究应用

Pharmaceutical Applications

Potassium azide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to release nitrogen gas upon decomposition makes it useful in creating reactive intermediates for drug development.

- Case Study: Synthesis of Antimicrobial Agents

In a study focused on the synthesis of azole derivatives, this compound was utilized to introduce azide functional groups that were subsequently transformed into bioactive compounds. The resulting derivatives exhibited promising antimicrobial activity against various pathogens .

Agricultural Uses

In agriculture, this compound is employed as a nitrification inhibitor. This property helps in reducing nitrogen loss from fertilizers, thereby enhancing soil fertility and crop yield.

- Data Table: Nitrification Inhibition Efficiency

| Compound | Nitrification Inhibition (%) | Application Method |

|---|---|---|

| This compound | 70 | Soil amendment |

| Dicyandiamide | 60 | Fertilizer additive |

| Nitroguanidine | 50 | Soil treatment |

Aerospace and Propellants

This compound is extensively used in the aerospace industry as a component of solid rocket propellants and gas generators for airbags in vehicles. Its rapid decomposition produces nitrogen gas, which can be harnessed for propulsion.

- Case Study: Airbag Deployment Systems

Research indicates that this compound-based gas generators are effective in providing the rapid gas expansion necessary for airbag deployment. The decomposition reaction is highly exothermic, ensuring quick inflation within milliseconds .

Materials Science

In materials science, this compound is utilized in the synthesis of high-energy-density materials and polymers. Its ability to undergo polymerization under specific conditions allows for the creation of novel materials with enhanced properties.

- Case Study: Polymerization Under Pressure

A study demonstrated that under high-pressure conditions, this compound can polymerize to form nitrogen-rich compounds with potential applications as explosives or propellants. The transformation from molecular nitrogen to polymeric forms releases significant energy, making these materials suitable for high-energy applications .

Chemical Synthesis and Research

This compound is frequently used as a reagent in organic synthesis due to its ability to introduce azide groups into organic molecules. This property is exploited in click chemistry, a widely used method for synthesizing complex molecules.

- Data Table: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Azidation | Alkyl halides + KN₃ → Alkyl azides | Azides |

| Click Chemistry | Alkynes + Azides → Triazoles | Heterocycles |

| Synthesis of Nitrogen Compounds | KN₃ + Metal salts → Metal azides | Metal azides |

作用机制

The primary mechanism by which potassium azide exerts its effects is through the release of nitrogen gas upon decomposition. This decomposition can be triggered by heat or ultraviolet light. Additionally, the azide ion acts as a nucleophile in various chemical reactions, facilitating the formation of C-N bonds .

相似化合物的比较

- Sodium Azide (NaN₃)

- Copper(II) Azide (Cu(N₃)₂)

- Lead(II) Azide (Pb(N₃)₂)

- Silver Azide (AgN₃)

Comparison:

- Decomposition Temperatures: Potassium azide decomposes at a higher temperature (355°C) compared to sodium azide (275°C), making it more thermally stable .

- Reactivity: this compound is similar to other azides in its reactivity, particularly in nucleophilic substitution reactions. its higher decomposition temperature and different cation (potassium) can influence its behavior in specific reactions .

This compound’s unique properties, such as its thermal stability and strong nucleophilicity, make it a valuable compound in various scientific and industrial applications.

生物活性

Potassium azide (KN₃) is a chemical compound that has garnered attention due to its biological activity, particularly its effects on cellular respiration and toxicity. This article explores the mechanisms through which this compound operates biologically, its toxicological implications, and relevant case studies that illustrate its effects in clinical settings.

This compound primarily acts as an inhibitor of mitochondrial respiration. It specifically targets cytochrome c oxidase, a crucial component of the electron transport chain. The binding of azide occurs between the heme a₃ iron and CuB within the enzyme's active site, effectively blocking the reduction of oxygen and halting ATP production .

Inhibition of ATP Hydrolysis:

Azide also inhibits ATP hydrolysis in mitochondrial F-ATPases without affecting their synthetic activity. This inhibition is significant because it disrupts the energy production in cells, leading to a cascade of metabolic dysfunctions . The F-ATPase's catalytic domain is particularly sensitive to azide, which binds to the site where ATP would normally interact, thereby enhancing the inhibitory effect of ADP .

Effects on Ion Channels:

Interestingly, this compound has been shown to stimulate ATP-sensitive potassium channels by stabilizing the binding of ADP·Mg²⁺ at their nucleotide-binding sites. This stabilization keeps the channels in an open state, which can lead to further disruptions in cellular ion homeostasis .

Toxicological Analysis

This compound is highly toxic, with both accidental and intentional exposures reported. A study developed a method for identifying and quantifying azide in biological matrices, confirming its presence in cases of suspected ingestion. In one case study involving a 26-year-old female who ingested azide, toxicological analysis revealed significant acidosis and elevated lactate levels, indicative of severe metabolic distress caused by mitochondrial dysfunction .

Case Studies:

- Case 1: A 26-year-old female presented with unconsciousness after ingesting an unknown toxic substance. Laboratory findings showed severe acidosis (pH 6.7) and elevated plasma lactate levels (>20 mmol/L), suggesting acute toxicity from azide or similar agents affecting mitochondrial function. Despite resuscitation efforts, she did not regain consciousness .

- Case 2: A 41-year-old female with a history of suicidal ideation ingested this compound. Upon arrival at the emergency department, she exhibited progressive unconsciousness and circulatory instability. Despite aggressive medical intervention, she succumbed approximately 4.5 hours post-ingestion. Toxicological analysis confirmed high levels of azide in her plasma and gastric contents .

Summary of Findings

The biological activity of this compound can be summarized as follows:

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing potassium azide (KN3) in laboratory settings, and how can purity be ensured?

this compound is typically synthesized by reacting potassium hydroxide (KOH) with hydrazoic acid (HN3) under controlled conditions. A common protocol involves:

- Dissolving KOH in anhydrous ethanol and slowly adding HN3 while maintaining temperatures below 10°C to prevent decomposition .

- Filtering the precipitate and recrystallizing from ammonia to enhance purity. Purity can be verified via X-ray diffraction (XRD) to confirm crystalline structure and titration with silver nitrate to quantify azide content .

Q. What safety protocols are critical when handling this compound in experimental workflows?

KN3 is shock-sensitive and toxic. Key precautions include:

- Using blast shields and remote handling tools during synthesis or grinding.

- Storing in airtight containers away from heat or friction sources.

- Employing gas detectors for HN3 leaks, as it is volatile and hazardous .

Q. Which spectroscopic and analytical techniques are most effective for characterizing KN3?

- FTIR : Identifies N3<sup>−</sup> stretching vibrations (~2100 cm<sup>−1</sup>) .

- UV/Vis Spectroscopy : Monitors electronic transitions in the far-ultraviolet range (e.g., absorption peaks at 190–220 nm) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition kinetics .

Advanced Research Questions

Q. How do conflicting reports on KN3 decomposition kinetics arise, and what experimental designs resolve these discrepancies?

Discrepancies often stem from varying heating rates or atmospheric conditions (e.g., inert vs. oxidative). To address this:

- Conduct isothermal TGA under controlled atmospheres (N2, O2).

- Use differential scanning calorimetry (DSC) paired with mass spectrometry to identify gaseous decomposition products (N2, K metal).

- Replicate studies with standardized heating rates (e.g., 5°C/min) to enable cross-study comparisons .

Q. What mechanistic insights can be gained from studying KN3’s interaction with biological systems?

KN3 inhibits cytochrome c oxidase, disrupting cellular respiration. Experimental approaches include:

- Measuring ion flux (Na<sup>+</sup>/K<sup>+</sup>) in model systems (e.g., frog sciatic nerve) using ion-selective electrodes.

- Correlating azide concentration with ATP depletion via luciferase-based assays .

Q. How can computational modeling complement experimental data in predicting KN3’s reactivity?

- Density Functional Theory (DFT) : Simulate N3<sup>−</sup> bond dissociation energies and transition states during decomposition.

- Compare computational results with experimental activation energies (Ea) derived from Arrhenius plots of TGA data .

Q. Methodological Recommendations

-

Literature Review : Use platforms like Scopus or PubMed to identify high-impact studies, avoiding non-academic sources .

教你如何撰写文献综述,学习权威人士的思路。03:02

-

Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldrich KN3, CAS 20762-60-1) and instrument calibration protocols .

-

Data Validation : Employ triplicate runs and statistical tests (e.g., ANOVA) to confirm significance of findings .

属性

IUPAC Name |

potassium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.N3/c;1-3-2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLVRPLSVNESQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KN3 | |

| Record name | Potassium azide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_azide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040267 | |

| Record name | Potassium azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.119 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder or colorless crystals; [MSDSonline] | |

| Record name | Potassium azide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20762-60-1 | |

| Record name | Potassium azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20762-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium azide (K(N3)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3LSB2C8SO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。